molecular formula C5H5KN2O3 B6184406 potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate CAS No. 2609019-11-4

potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B6184406
CAS No.: 2609019-11-4
M. Wt: 180.2
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Description

Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl oxalyl chloride to form the intermediate ethyl 2-(ethylhydrazono)acetate. This intermediate is then cyclized in the presence of potassium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate compounds are carefully monitored, and the final product is purified using crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxadiazoles.

Scientific Research Applications

Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of bacterial enzymes, disrupting their metabolic pathways and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
  • Potassium 5-phenyl-1,3,4-oxadiazole-2-carboxylate
  • Potassium 5-ethyl-1,2,4-oxadiazole-2-carboxylate

Uniqueness

Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate is unique due to its specific substitution pattern on the oxadiazole ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other oxadiazole derivatives. Its ethyl group provides different steric and electronic properties compared to methyl or phenyl substitutions, leading to unique applications and effects .

Properties

CAS No.

2609019-11-4

Molecular Formula

C5H5KN2O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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